Bis(4-methylphenyl)chlorophosphine, with the chemical formula and CAS number 1019-71-2, is a phosphorus-containing compound that serves as a critical intermediate in various chemical syntheses. This compound is characterized by its colorless to pale yellow liquid form and pungent odor. It is primarily utilized in organic synthesis, particularly as a ligand in catalysis and the development of pharmaceuticals and specialty chemicals .
Bis(4-methylphenyl)chlorophosphine belongs to the class of organophosphorus compounds, specifically chlorophosphines. It is classified as a reactive chemical due to its ability to undergo various substitution reactions and its application in organometallic chemistry. The compound is recognized for its potential hazards, being classified as a skin corrosive and causing serious eye damage upon contact .
The synthesis of bis(4-methylphenyl)chlorophosphine typically involves the reaction of 4-methylphenylmagnesium bromide with phosphorus trichloride. This method allows for the introduction of the chlorophosphine functionality while maintaining the integrity of the aromatic rings.
The molecular structure of bis(4-methylphenyl)chlorophosphine features two para-substituted methyl groups on the phenyl rings attached to a phosphorus atom that is also bonded to a chlorine atom.
The structure can be represented by the following SMILES notation: ClP(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C
.
Bis(4-methylphenyl)chlorophosphine participates in various chemical reactions:
These reactions are essential for constructing complex organic molecules and materials .
The mechanism of action for bis(4-methylphenyl)chlorophosphine primarily involves its role as a reactant in synthetic pathways:
These properties make bis(4-methylphenyl)chlorophosphine useful yet hazardous, necessitating careful handling.
Bis(4-methylphenyl)chlorophosphine has diverse applications across several scientific fields:
Through these applications, bis(4-methylphenyl)chlorophosphine continues to play a significant role in advancing chemical synthesis methodologies and developing new materials.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: